Tetraoctylphosphanium chloride
Description
Contextualization of Phosphonium (B103445) Salts in Contemporary Chemical Science
Phosphonium salts are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. chemicalbull.com This positive charge renders them highly reactive towards nucleophiles, making them valuable reagents in organic synthesis, particularly as alkylating agents for forming carbon-carbon and carbon-heteroatom bonds. chemicalbull.com
Furthermore, phosphonium salts are pivotal in the Wittig reaction, a fundamental method for synthesizing alkenes from carbonyl compounds. fiveable.me They serve as stable precursors to phosphorus ylides, the key reactive intermediates in this transformation. fiveable.me Beyond their role as reagents, phosphonium salts are extensively utilized as phase-transfer catalysts, facilitating reactions between substances in immiscible phases. chemicalbull.com Their ability to form ion pairs enhances the solubility of reactants, leading to more efficient chemical processes. chemicalbull.com In recent years, certain phosphonium salts have gained prominence as ionic liquids—salts that are liquid at or near room temperature. chemicalbull.comoup.com These materials are lauded for their low volatility, high thermal stability, and excellent ionic conductivity, making them attractive as environmentally friendlier solvents and electrolytes. chemicalbull.com
Strategic Importance of Tetraoctylphosphonium Chloride as a Quaternary Phosphonium Compound
Tetraoctylphosphonium chloride (TOPC) is a quaternary phosphonium salt with the chemical formula [P(C8H17)4]Cl. It consists of a central phosphorus atom bonded to four octyl chains, forming a tetraoctylphosphonium cation, and a chloride anion. The long alkyl chains of TOPC impart a significant lipophilic (fat-loving) character to the molecule, which distinguishes it from many other quaternary phosphonium salts and is central to its strategic importance. smolecule.com
This pronounced lipophilicity makes tetraoctylphosphonium chloride an exceptionally effective phase-transfer catalyst, particularly in biphasic systems involving an aqueous and an organic phase. smolecule.com It can efficiently transport anionic reactants from the aqueous phase into the organic phase where the reaction with an organic substrate occurs.
Moreover, the unique properties of tetraoctylphosphonium chloride make it a valuable precursor for the synthesis of other functional materials, including a variety of ionic liquids with tailored properties. smolecule.com Its thermal stability is also a notable feature, allowing for its use in chemical processes that require elevated temperatures. ripublication.com
Overview of Key Research Domains Utilizing Tetraoctylphosphonium Chloride
The distinct characteristics of tetraoctylphosphonium chloride have led to its application in several key areas of chemical research:
Catalysis: It is widely employed as a phase-transfer catalyst in a multitude of organic reactions, including esterification and other organic transformations where it can enhance reaction rates and selectivity. smolecule.com
Materials Science: TOPC is utilized in the creation of novel materials. For instance, it is used to modify montmorillonite (B579905) clays (B1170129) to produce polymer-clay nanocomposites with enhanced thermal and mechanical properties. ripublication.com Its role as a precursor to ionic liquids is also a significant aspect of its application in materials science. smolecule.com
Electrochemistry: The ionic nature of tetraoctylphosphonium chloride and its derivatives makes them suitable for applications in electrochemistry. They are explored as components of electrolytes and in the development of electrochemical sensors. Research has shown that related phosphonium salts can act as efficient proton shuttles in electrochemical reactions, such as the Haber-Bosch process for ammonia (B1221849) synthesis. acs.org
Metal Extraction and Separation: The lipophilic nature of the tetraoctylphosphonium cation allows it to form ion pairs with metal-containing anions, facilitating their extraction from aqueous solutions into an organic phase. This property is being investigated for applications in hydrometallurgy, for the recovery and separation of valuable metals.
Interactive Data Table: Properties of Tetraoctylphosphonium Chloride
| Property | Value | Reference |
| Molecular Formula | C32H68ClP | chemenu.com |
| Molecular Weight | 519.32 g/mol | chemenu.com |
| Appearance | Colorless to pale-yellow liquid | smolecule.com |
| Melting Point | 62-66 °C | smolecule.com |
| Boiling Point | ~344.8 °C | smolecule.com |
| CAS Number | 37165-84-7 | chemenu.com |
Properties
IUPAC Name |
tetraoctylphosphanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXARBFPWQUQA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619141 | |
| Record name | Tetraoctylphosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37165-84-7 | |
| Record name | Tetraoctylphosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Tetraoctylphosphanium Chloride
Fundamental Synthetic Routes to Tetraoctylphosphanium Chloride
The creation of this compound typically follows a two-step process: the formation of the tetraoctylphosphanium cation and the subsequent exchange to the chloride salt.
Quaternization Reactions for Phosphonium (B103445) Cation Formation
The most direct method for synthesizing the tetraoctylphosphanium cation is through the quaternization of a tertiary phosphine (B1218219). rsc.org This reaction involves the nucleophilic attack of a phosphine, such as trioctylphosphine (B1581425), on an alkyl halide, like octyl chloride. smolecule.com The phosphorus atom, with its lone pair of electrons, acts as the nucleophile, while the octyl chloride serves as the electrophile. rsc.org
The reaction is typically carried out under controlled conditions to maximize the yield and minimize side reactions. smolecule.com For instance, the quaternization of trioctylphosphine with 1-chloro-8-phenyloctane (B1584765) to produce trioctyl-(8-phenyloctyl)-phosphonium chloride is conducted by heating the reactants at 180°C for an extended period. nih.govfrontiersin.org This process, known as the Menshutkin reaction, is a well-established method for forming quaternary ammonium (B1175870) and phosphonium salts. rsc.org
Table 1: Quaternization Reaction for a Tetraoctylphosphanium Analog
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Trioctylphosphine, 1-Chloro-8-phenyloctane | 180°C, 96 hours, Argon atmosphere | Trioctyl-(8-phenyloctyl)-phosphonium chloride | 98% | nih.govfrontiersin.org |
Anion Exchange Procedures for Chloride Salt Derivatization
Once the phosphonium cation is formed, often with a different counter-ion such as bromide, an anion exchange reaction is performed to introduce the chloride anion. This process, also known as metathesis, is a common strategy for preparing specific ionic liquid compositions. smolecule.comresearchgate.net
A typical procedure involves dissolving the tetraoctylphosphanium salt (e.g., bromide) in a suitable solvent, such as ethanol (B145695) or chloroform, and then adding a source of chloride ions, like potassium chloride. smolecule.com The driving force for this reaction is often the precipitation of a less soluble salt, in this case, potassium bromide, which can be removed by filtration. smolecule.com The desired this compound remains in the solution and can be isolated after removing the solvent. smolecule.com The purity of the final product can be verified using techniques like ion chromatography. smolecule.com
Advanced Synthetic Approaches and Reaction Conditions
To improve efficiency and yield, researchers have explored alternative synthetic methods, including catalyst-assisted and microwave-assisted protocols.
Catalyst-Assisted Synthesis of Phosphonium Intermediates
While direct quaternization is effective, catalyst-assisted methods can offer milder reaction conditions and improved efficiency for the synthesis of phosphonium intermediates. For instance, metal-organic frameworks (MOFs) have been used as templates or catalysts in the synthesis of various nanomaterials, and similar principles could be applied to facilitate the formation of phosphonium salts. rsc.org The use of small molecule additives containing heteroatoms (O, N, or S) has been shown to coordinate with metal precursors and prevent sintering during high-temperature synthesis of intermetallic catalysts, a concept that could be adapted for phosphonium salt synthesis. nih.gov Dicationic phosphonium salts have also been shown to act as Lewis acid catalysts in certain organic reactions, highlighting the catalytic potential of these compounds themselves. rsc.org
Microwave-Assisted Synthetic Protocols for Related Phosphonium Salts
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours or days to minutes. biomedres.us This technique has been successfully applied to the synthesis of various phosphonium salts. biomedres.usresearchgate.nettandfonline.com For example, the reaction of triphenylphosphine (B44618) with benzyl (B1604629) bromide under microwave irradiation in THF at 60°C for 30 minutes affords the corresponding phosphonium bromide in high yield (97%). biomedres.us The advantages of microwave heating include rapid and uniform heating of the reaction mixture, leading to increased reaction rates and often cleaner products. biomedres.us While specific protocols for this compound are not extensively detailed in the provided search results, the successful application of microwave irradiation to a wide range of other phosphonium salts suggests its potential applicability. biomedres.usresearchgate.netsci-hub.st
Table 2: Microwave-Assisted Synthesis of a Phosphonium Salt
| Reactants | Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine, Benzyl bromide | THF | 60°C, 800 Watt, 1 bar | 30 min | 97% | biomedres.us |
Investigating Chemical Stability and Reactivity Profiles
The chemical stability of this compound is a key factor in its application. Generally, quaternary phosphonium salts are considered to be chemically stable compounds. rsc.org However, their stability can be influenced by factors such as temperature and the presence of other chemical species. For instance, thermogravimetric analysis (TGA) of analogous phosphonium salts indicates decomposition begins at elevated temperatures. smolecule.com
The reactivity of this compound is largely dictated by the phosphonium cation and the chloride anion. The chloride ion is a reasonably good leaving group in some reactions, but its reactivity is lower than that of bromide or iodide. youtube.com In the context of hydrolysis, acyl chlorides react vigorously with water, while alkyl chlorides are much less reactive. chemguideforcie.co.uk this compound, being an ionic salt, is generally stable in neutral aqueous solutions. smolecule.com The presence of the chloride ion can, however, influence the reactivity of other species in solution. For example, chloride ions can act as radical scavengers or as complexing agents for metals, which can impact the kinetics and pathways of oxidation reactions. nih.gov The long alkyl chains of the tetraoctylphosphanium cation impart significant lipophilicity to the molecule, making it effective as a phase transfer catalyst to facilitate reactions between reactants in immiscible phases. smolecule.com
Stability Studies Towards P(III)/P(V) Species in Solution
The stability of this compound in solution is characterized by the robustness of its tetraoctylphosphanium cation, a pentavalent phosphorus (P(V)) species. However, under specific chemical conditions, this P(V) cation can undergo transformations, leading to the formation of other P(V) species or reducing to trivalent phosphorus (P(III)) compounds. The primary pathways governing these transformations are hydrolysis and thermal decomposition.
Conversely, conversion to a P(III) species, namely trioctylphosphine, can occur under thermal stress. The thermal degradation of tetraalkylphosphonium salts can proceed through pathways that involve the reduction of the P(V) center. researchgate.netrsc.org One such pathway is a reverse Menschutkin-type reaction, where the chloride anion acts as a nucleophile, attacking an α-carbon of one of the octyl chains and leading to the formation of the P(III) species trioctylphosphine and 1-chlorooctane. researchgate.netrsc.org Another potential thermal route is a Hofmann-type elimination reaction, which results in the formation of trioctylphosphine, octene, and hydrogen chloride. researchgate.net The stability of the P(V) phosphonium cation is therefore conditional, and its transformation into either P(V) phosphine oxide or P(III) phosphine is dictated by the reaction environment, specifically the presence of strong bases or elevated temperatures.
Degradation Pathways and Reaction Product Analysis
The degradation of this compound primarily follows three distinct pathways: alkaline hydrolysis, nucleophilic substitution (reverse Menschutkin), and elimination (Hofmann-type). Each pathway is triggered by different conditions and results in a unique set of reaction products.
Alkaline Hydrolysis: This pathway is prevalent in aqueous basic media. As detailed previously, the mechanism involves the formation of a pentavalent hydroxyphosphorane intermediate following a nucleophilic attack by a hydroxide (B78521) ion. scite.aiucc.ie The subsequent cleavage of a P-C bond yields trioctylphosphine oxide and octane (B31449) as the final products. While this is a well-established mechanism for tetra-aryl and other tetraalkylphosphonium salts, some studies on tetraalkylphosphonium salts have noted the formation of alcohols alongside phosphine oxides, though alkene formation from Hofmann elimination was not observed under these specific conditions. scite.ai
Thermal Decomposition - Nucleophilic Substitution (Sₙ2 type): In the absence of water but at elevated temperatures, the chloride counter-ion can act as a nucleophile. It attacks one of the α-carbon atoms of the octyl chains attached to the phosphorus atom. This reaction, a form of reverse Menschutkin reaction, results in the cleavage of a P-C bond, producing the trivalent trioctylphosphine and 1-chlorooctane. researchgate.net
Thermal Decomposition - Elimination (E2 type): This pathway is also thermally induced and competes with the Sₙ2-type degradation. In this mechanism, the chloride anion functions as a base, abstracting a proton from a β-carbon on one of the octyl chains. This leads to the formation of an alkene (octene) via an E2 elimination mechanism, along with trioctylphosphine and hydrogen chloride. researchgate.net The trioctylphosphine hydrochloride may also form, which can then dissociate into trioctylphosphine and hydrogen chloride. researchgate.net
The table below summarizes the key degradation pathways and their corresponding products.
| Degradation Pathway | Conditions | Primary Reactants | Key Intermediates | Final Products | Reference |
|---|---|---|---|---|---|
| Alkaline Hydrolysis | Aqueous base (e.g., KOH, NaOH) | This compound, Hydroxide ion | Pentacoordinate hydroxyphosphorane | Trioctylphosphine oxide, Octane, Chloride ion | scite.aiucc.ie |
| Thermal Sₙ2 (Reverse Menschutkin) | High temperature, non-aqueous | This compound | Sₙ2 transition state | Trioctylphosphine, 1-Chlorooctane | researchgate.netrsc.org |
| Thermal E2 (Hofmann-type) | High temperature | This compound | E2 transition state | Trioctylphosphine, Octene, Hydrogen chloride | researchgate.net |
Catalytic Applications and Mechanistic Investigations of Tetraoctylphosphanium Chloride
Tetraoctylphosphanium Chloride as a Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different phases, such as an aqueous phase and an organic phase. numberanalytics.comijirset.com This is achieved through the use of a phase-transfer catalyst, which transports a reactant from one phase to another where the reaction can occur. numberanalytics.com this compound, with its lipophilic tetraoctylphosphanium cation and a chloride anion, is particularly well-suited for this role. smolecule.com
The fundamental principle of phase-transfer catalysis involves the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the organic substrate is located. numberanalytics.comegyankosh.ac.in The phase-transfer catalyst, such as this compound, forms an ion pair with the reactant anion. The lipophilic nature of the catalyst's cation allows this ion pair to be soluble in the organic phase, thereby enabling the reaction to proceed. smolecule.comegyankosh.ac.in
Two primary mechanisms are generally considered for phase-transfer catalysis:
The Starks' Extraction Mechanism: This mechanism, proposed by Charles M. Starks, involves the catalyst extracting the anion from the aqueous phase into the organic phase. mdpi.com The resulting ion pair in the organic phase is more reactive, leading to the desired chemical transformation. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. mdpi.com
The Interfacial Mechanism: In this model, the reaction is believed to occur at the interface between the two phases. The catalyst facilitates the reaction by bringing the reactants into close proximity at the boundary. wiley-vch.de
The efficiency of a phase-transfer catalyst is influenced by several factors, including its solubility in the organic phase, the stability of the ion pair, and the reaction conditions. numberanalytics.com The long alkyl chains of this compound contribute to its high lipophilicity, enhancing its solubility and effectiveness in organic solvents. smolecule.com
Biphasic systems, typically consisting of an aqueous and an immiscible organic solvent, are common in industrial organic synthesis. wikipedia.org this compound is particularly effective in these systems. smolecule.com It acts as a "detergent" for the reacting anion, solubilizing it in the organic phase where it can react with the organic substrate. wikipedia.org
An example of its application is in nucleophilic substitution reactions. ijirset.com An inorganic nucleophile, soluble in the aqueous phase, can be transferred to the organic phase by the tetraoctylphosphanium cation to react with an organic electrophile. This avoids the need for expensive and often hazardous anhydrous or polar aprotic solvents. ijirset.com
The use of PTCs like this compound in biphasic reactions is considered a "green chemistry" approach because it often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds. ijirset.comwikipedia.org
Table 1: Examples of Biphasic Reactions Catalyzed by Phosphonium (B103445) Salts
| Reaction Type | Reactants | Catalyst Type | Product |
| Nucleophilic Substitution | Alkyl Halide, Aqueous Sodium Cyanide | Quaternary Phosphonium Salt | Alkyl Cyanide |
| Esterification | Carboxylic Acid, Alkyl Halide | Quaternary Phosphonium Salt | Ester |
| Williamson Ether Synthesis | Phenol, Alkyl Halide | Quaternary Phosphonium Salt | Ether |
This table provides generalized examples of reactions where phosphonium salts like this compound can be utilized as phase-transfer catalysts.
Phase-transfer catalysis is not limited to liquid-liquid systems; it is also highly effective in solid-liquid systems. ias.ac.inresearchgate.net In these scenarios, a solid reactant, often an inorganic salt, is reacted with a substrate dissolved in an organic solvent. phasetransfercatalysis.com The phase-transfer catalyst facilitates the dissolution of the solid reactant into the organic phase. phasetransfercatalysis.com
This compound can be employed to transfer an anion from a solid salt into the organic phase for reaction. phasetransfercatalysis.com For instance, in a reaction involving solid sodium sulfide (B99878) and a liquid organic substrate, the tetraoctylphosphanium cation can transport the sulfide anion into the organic phase to facilitate a nucleophilic substitution reaction. phasetransfercatalysis.com This is particularly useful when the solid reactant has very low solubility in the organic solvent. phasetransfercatalysis.com The ability to use solid inorganic bases or nucleophiles without the need for water can be advantageous in reactions where the reactants or products are sensitive to hydrolysis. phasetransfercatalysis.com
Triphase catalysis represents a further evolution of phase-transfer catalysis, where the catalyst is immobilized on a solid support, creating a third phase. utm.my This approach combines the advantages of both homogeneous and heterogeneous catalysis. utm.my While specific research on this compound in liquid-liquid-liquid triphase systems is not extensively detailed in the provided search results, the principles of triphase catalysis can be applied to catalysts of this type.
Role in Solid-Liquid Systems
Advanced Catalytic Paradigms Driven by this compound
Recent advancements in phase-transfer catalysis have led to the development of more sophisticated catalytic systems that offer enhanced control and efficiency.
Reaction-Controlled Phase Transfer Catalysis (RPTC) is an innovative approach where the catalyst's solubility is dependent on the state of the reaction. rsc.org The catalyst is initially insoluble in the reaction medium but is activated and solubilized by one of the reactants. rsc.org Once the soluble active species is formed, it participates in the reaction, and as the activating reactant is consumed, the catalyst reverts to its insoluble form and precipitates out of the solution. rsc.org This "insoluble-soluble-insoluble" cycle allows for the homogeneous catalysis to occur, followed by easy heterogeneous separation of the catalyst. rsc.org
While the initial concept of RPTC was described with polyoxometalate (POM)-based catalysts, the principle can be extended to other systems. rsc.org For instance, certain quaternary ammonium (B1175870) modified polyoxophosphotungstates have been identified as reaction-controlled phase-transfer catalysts. scispace.com These catalysts have shown excellent performance and reusability in reactions like the epoxidation of allyl chloride. scispace.com Although direct evidence of this compound being used in a well-defined RPTC system is not prominent in the search results, its properties as a phase-transfer agent suggest its potential for incorporation into such advanced catalytic designs. The key feature of RPTC is the dynamic change in the catalyst's phase, which is governed by the progress of the reaction itself. rsc.org
Temperature-Controlled Phase Transfer Catalysis (TPTC)
Temperature-controlled phase transfer catalysis (TPTC) represents an advanced application of phase transfer principles, designed to simplify catalyst separation and recycling. The core concept of TPTC relies on a catalyst that exhibits temperature-dependent solubility in the reaction medium. rsc.org Ideally, the catalyst dissolves in the reaction system at an elevated temperature to facilitate a homogeneous catalytic process, and upon cooling, it precipitates out of the solution, allowing for easy recovery by filtration. rsc.orgbiomedres.us This approach combines the high efficiency of homogeneous catalysis with the practical catalyst-product separation of heterogeneous catalysis. rsc.orgresearchgate.net
While the literature provides examples of temperature-responsive phase transfer catalysts, such as certain polyoxometalate salts or tungstic acid, direct studies explicitly identifying this compound as a temperature-controlled phase transfer catalyst are not prevalent in the reviewed sources. rsc.orgresearchgate.netbiomedres.us However, the principles of TPTC can be applied to understand its potential in such systems. The solubility of any phase transfer catalyst is a critical factor, and for a salt like this compound, its solubility in a given biphasic system is influenced by temperature. biomedres.usacs.org An increase in temperature generally increases the solubility and the rate of reaction. biomedres.us For a compound to function as a TPTC, its solubility would need to decrease significantly upon cooling to enable precipitation. The long alkyl chains of the tetraoctylphosphanium cation impart significant lipophilicity, governing its partitioning and solubility between aqueous and organic phases. Whether this solubility changes sufficiently with temperature to allow for effective TPTC would depend on the specific solvent system and reaction conditions.
Synergistic Catalytic Systems Utilizing Phosphonium Salts
Synergistic catalysis is a strategy where two or more distinct catalysts work in concert to facilitate a single transformation, often achieving results that are superior to what is possible with a single catalyst. rsc.org This approach can enhance reaction rates, improve yields, and enable previously inaccessible transformations by simultaneously activating different substrates or by one catalyst activating another. niscpr.res.inrsc.org Phosphonium salts, including tetraoctylphosphanium derivatives, have been utilized in such systems.
A concrete example of a synergistic system involves the use of quaternary phosphonium salts (QPS) in combination with a phosphotungstic heteropolyacid (H₃PW₁₂O₄₀) for the epoxidation of fatty acid methyl esters using hydrogen peroxide. researchgate.net In a study, six different QPS were tested, including one with a tetraoctylphosphanium ([P₈]) cation. researchgate.net The phosphonium salt acts as a phase transfer agent, transferring the active oxidizing species from the aqueous phase to the organic phase where the fatty acid esters reside. The heteropolyacid, in turn, is a key component of the active oxidizing catalyst system. researchgate.net The combination of the two catalytic entities—the phosphonium salt for phase transfer and the heteropolyacid for oxidation—creates a synergistic effect that drives the epoxidation reaction efficiently. Among the catalysts tested, those with the trihexyltetradecylphosphonium (B14245789) cation were found to be most effective in that particular study. researchgate.net
Another form of synergistic catalysis involves the use of a phase transfer catalyst with a co-catalyst, such as polyethylene (B3416737) glycols (PEGs). While specific studies detailing the synergistic effect of this compound with PEG were not prominent in the search results, the principle has been demonstrated with other quaternary ammonium salts. niscpr.res.in In these systems, the PEG can enhance the catalytic activity of the primary phase transfer catalyst. The mechanism of this synergy can be complex, potentially involving improved solubility of the catalytic complex or stabilization of intermediates. The use of co-catalysts like crown ethers or glycols with metal salts has also been shown to improve catalytic performance in the synthesis of carbonated oleochemicals. researchgate.net
Furthermore, the concept extends to dual-catalyst systems where the phosphonium salt may play a role beyond simple phase transfer. For instance, in certain cross-coupling reactions, phosphonium salts have been used as phase-transfer reagents in copper- and amine-free Sonogashira reactions, working in synergy with a palladium catalyst. researchgate.net In a different context, nickel nanoparticles formed in situ from a precursor in a tetraalkylphosphonium chloride ionic liquid were found to catalyze amination reactions, with the ionic liquid acting as both a solvent and a stabilizer for the active catalytic species, representing a system on the "border between homogeneous and heterogeneous catalysis." core.ac.uk
Mechanistic Elucidation of Catalytic Processes
Anion Transfer Mechanisms in Phase Transfer Catalysis
The fundamental role of this compound in phase transfer catalysis (PTC) is to transport an anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. mdpi.comias.ac.in The most widely accepted mechanism for this process in liquid-liquid systems is the "extractive mechanism," first detailed by Charles Starks. mdpi.com
The process begins at the interface between the two immiscible phases. The tetraoctylphosphanium cation (Q⁺), initially present in the organic phase as an ion pair with chloride (Q⁺Cl⁻), exchanges its chloride anion for a reactant anion (Y⁻) from the aqueous phase. mdpi.compg.edu.pl
Q⁺Cl⁻ (org) + Y⁻ (aq) ⇌ Q⁺Y⁻ (org) + Cl⁻ (aq)
This ion exchange is a reversible equilibrium. The resulting ion pair, Q⁺Y⁻, is sufficiently lipophilic due to the long alkyl chains of the tetraoctylphosphanium cation to be extracted from the interface into the bulk organic phase. google.com Once in the organic phase, the anion Y⁻ is poorly solvated, or "naked," rendering it highly reactive. pg.edu.pl This activated anion then reacts with the organic substrate (RX) to form the product (RY) and regenerate the catalyst's original ion pair (Q⁺X⁻), where X⁻ is the leaving group from the substrate.
Q⁺Y⁻ (org) + RX (org) → RY (org) + Q⁺X⁻ (org)
The catalyst ion pair Q⁺X⁻ then migrates back to the interface to exchange X⁻ for another Y⁻ anion, thus continuing the catalytic cycle. pg.edu.pl The efficiency of this transfer is governed by the relative lipophilicity of the anions involved. The transfer of the reactant anion Y⁻ into the organic phase is more favorable if it is more lipophilic than the catalyst's original counter-ion (in this case, chloride) and the leaving group anion X⁻.
An alternative mechanism, known as the "interfacial mechanism," is relevant for certain reaction types like those involving carbenes. mdpi.com In this model, the reaction occurs at the interface rather than in the bulk organic phase. The catalyst facilitates the formation of the reactive species at the boundary between the two phases. mdpi.comgoogle.com
Influence of Cationic Architecture on Catalytic Efficiency and Selectivity
The structure of the quaternary phosphonium cation is a critical determinant of the catalyst's performance in a PTC system. The architecture of the tetraoctylphosphanium cation, characterized by four long, identical alkyl chains surrounding a central phosphorus atom, directly influences its catalytic efficiency and selectivity.
Key factors related to the cationic architecture include:
Lipophilicity: The most significant feature of the tetraoctylphosphonium cation is its high lipophilicity, conferred by the four C₈ chains. A high number of carbon atoms (typically greater than 12) is essential for the cation to be soluble in the organic phase and effectively pull the reactant anion from the aqueous phase. biomedres.us The substantial lipophilicity of the tetraoctylphosphanium cation makes it highly effective at this extraction.
Symmetry and Charge Shielding: The tetrahedral and symmetrical arrangement of the four octyl groups around the central phosphorus atom helps to shield the positive charge. biomedres.us This shielding reduces the strength of the ion pair interaction between the phosphonium cation and the transferred anion (Q⁺Y⁻) in the organic phase. A weaker cation-anion interaction leads to a more "naked" and therefore more reactive anion, which can increase the reaction rate. ias.ac.in
Thermal and Chemical Stability: Phosphonium salts are generally more stable towards heat and strong bases compared to their ammonium salt counterparts. biomedres.us This makes this compound a suitable catalyst for reactions requiring elevated temperatures where ammonium salts might decompose, for example, via Hofmann elimination. This enhanced stability expands the range of applicable reaction conditions.
Selectivity: The bulky nature of the tetraoctylphosphanium cation can influence the selectivity of a reaction. The steric hindrance provided by the large cation can affect the approach of the nucleophile to the substrate, potentially leading to different product distributions compared to smaller catalysts.
The selection of the cation is therefore a balance of these properties to achieve the desired reactivity, stability, and selectivity for a specific transformation.
Interfacial Phenomena and Kinetic Studies in Catalytic Systems
Kinetic studies of PTC systems aim to understand how different parameters affect the reaction rate, thereby shedding light on the mechanism. Factors that are typically investigated include:
Stirring Speed: In many PTC reactions, the rate is dependent on the stirring speed up to a certain point. This indicates that the reaction is, at least partially, limited by the mass transfer of species across the phase boundary. Increasing the stirring speed increases the interfacial area, accelerating the transfer of the catalyst-anion pair.
Catalyst Concentration: The reaction rate is often directly proportional to the concentration of the phase transfer catalyst, as a higher concentration of the catalyst leads to a greater number of active sites for anion transport. biomedres.us
Advanced computational models, such as ab initio molecular dynamics simulations, have been used to probe interfacial phenomena at the molecular level. For example, such studies have shown that chloride anions can play a role in stabilizing protonated transition states in certain acid-catalyzed reactions, highlighting the active participation of ions at the interface. nih.gov Electrochemical techniques can also be employed to study the kinetics of ion transfer across liquid-liquid interfaces, providing quantitative data on the rate constants for these fundamental steps. biomedres.us
Role as a Catalyst in Specific Organic Transformations (e.g., Halex Reactions)
This compound and its derivatives are effective catalysts for various organic transformations, with a notable application in halogen exchange (Halex) reactions. The Halex reaction is a type of nucleophilic aromatic substitution (SNAr) where a halide on an aromatic ring (often chloride) is displaced by fluoride (B91410). mdpi.com This reaction is of significant industrial importance for the synthesis of fluoroaromatics, which are key intermediates in pharmaceuticals and agrochemicals. acs.org
The reaction typically involves an electron-deficient aromatic chloride, a source of fluoride ions like potassium fluoride (KF), and a phase transfer catalyst in a high-boiling polar aprotic solvent. mdpi.comacs.org The role of the tetraoctylphosphanium cation is to facilitate the transfer of the fluoride anion (F⁻) from the solid KF or an aqueous solution into the organic phase.
Mechanism in Halex Reaction:
The tetraoctylphosphanium cation (Q⁺) exchanges its chloride anion for a fluoride anion from the KF surface.
The resulting lipophilic ion pair, [Q⁺F⁻], dissolves in the organic solvent.
The poorly solvated, highly reactive "naked" fluoride ion attacks the electron-deficient aromatic ring, displacing the chloride and forming the fluoroaromatic product.
The generated chloride anion pairs with the phosphonium cation, which then returns to the interface to repeat the cycle.
Phosphonium salts like tetraoctylphosphanium bromide are often preferred over ammonium salts for Halex reactions, which frequently require high temperatures (e.g., 145-200 °C), due to their superior thermal stability. acs.orgacs.org Patents for catalyst systems for Halex reactions have included tetraoctylphosphonium bromide as a potential catalyst component. chimicatechnoacta.ru The choice of catalyst is crucial, as it must be robust enough to withstand the demanding reaction conditions while efficiently promoting the sluggish SNAr reaction. acs.org
Applications in Solvent Extraction and Separation Science
Role of Tetraoctylphosphonium Chloride in Metal Ion Extraction
The ability of tetraoctylphosphonium chloride and its derivatives to form complexes with metal ions in solution is central to its application in hydrometallurgy. It can act as an extractant, selectively binding to target metals and transferring them from an aqueous phase to an organic phase.
The recovery of precious metals like palladium (Pd) and platinum (Pt) from sources such as spent automotive catalysts is of significant economic and environmental importance. researchgate.netjst.go.jp Tetraoctylphosphonium chloride and similar phosphonium (B103445) salts have demonstrated high efficiency in this regard.
For instance, trihexyl(tetradecyl)phosphonium chloride has been shown to be an effective extractant for Pd(II) and Pt(IV) from hydrochloric acid solutions. researchgate.net Studies have shown that a 10% (v/v) solution of this ionic liquid in toluene (B28343) can achieve 99% extraction efficiency for both palladium and platinum from a solution at pH 0.5. nih.gov Furthermore, the separation of these two precious metals can be achieved during the stripping stage, using a thiourea (B124793) solution to selectively recover palladium. nih.gov
Another novel phosphonium-based ionic liquid, trioctyldodecyl phosphonium chloride (P8,8,8,12Cl), allows for the quantitative extraction of Pd(II) from any concentration of hydrochloric acid. jst.go.jpacs.org This same system can also remove nearly 80% of rhodium (Rh)(III) at a 1 mol L–1 HCl concentration after two extraction stages. acs.org This demonstrates the potential for selective recovery of multiple platinum group metals (PGMs) by carefully controlling the extraction parameters. acs.org Research has also explored the use of trihexyl(tetradecyl)phosphonium chloride as an extractant for PGMs from a deep eutectic solvent-based acidic solution, showcasing its versatility in different solvent systems. nih.gov
Table 1: Extraction Efficiency of Precious Metals with Phosphonium Salts
| Metal Ion | Extractant | Conditions | Extraction Efficiency (%) | Source(s) |
| Palladium (II) | 10% (v/v) Trihexyl(tetradecyl)phosphonium chloride in toluene | pH 0.5 | 99 | nih.gov |
| Platinum (IV) | 10% (v/v) Trihexyl(tetradecyl)phosphonium chloride in toluene | pH 0.5 | 99 | nih.gov |
| Palladium (II) | Trioctyldodecyl phosphonium chloride (P8,8,8,12Cl) | Various HCl concentrations | Quantitative | jst.go.jpacs.org |
| Rhodium (III) | Trioctyldodecyl phosphonium chloride (P8,8,8,12Cl) | 1 mol L–1 HCl (two extractions) | ~80 | acs.org |
The utility of tetraoctylphosphonium-based ionic liquids extends beyond precious metals to a wide range of other metal ions. For example, tetraoctylphosphonium oleate (B1233923) has been investigated for the extraction of a series of metal ions including Li+, Na+, K+, Mg2+, Ca2+, Mn2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+, In3+, and various rare earth elements from chloride feed solutions. acs.orgacs.orgfigshare.comkuleuven.be
The extraction behavior is highly dependent on the pH of the aqueous solution. At high pH values (pH > 5), most metals are extracted via the oleate anion. acs.orgfigshare.comkuleuven.be Conversely, at low pH values in high HCl concentrations, some transition metals form anionic chloro complexes that are extracted by the tetraoctylphosphonium cation. acs.orgfigshare.comkuleuven.be This pH-dependent behavior allows for the selective separation of transition metals from rare earth elements, as the latter are not extracted at low pH. acs.orgfigshare.comkuleuven.be
Studies have also demonstrated the high efficiency of phosphonium-based ILs like Cyphos 104 for the recovery of gallium(III), indium(III), zinc(II), and tin(II) from electronic waste, with extraction efficiencies for gallium reaching up to 99.8% from a 3 mol L−1 HCl solution. mdpi.com Similarly, tetraoctylphosphonium chloride has shown high extraction efficiency for cobalt(II) from chloride media, with extraction percentages greater than 98% being achievable. nih.govacs.org The selectivity of these systems is a key advantage; for instance, cobalt can be selectively extracted over nickel because nickel does not readily form anionic chloro complexes under the same conditions. acs.org
Table 2: Extraction of Various Metal Ions with Tetraoctylphosphonium Oleate
| Metal Ion Group | pH Condition | Extraction Mechanism | Result | Source(s) |
| Most Metals | > 5 | Via oleate anion | Extracted | acs.orgfigshare.comkuleuven.be |
| Transition Metals (Fe, Mn, Co, Zn, Cu, In) | Low pH (high HCl) | Formation of anionic chloro complexes with [P8888]+ cation | Extracted | acs.orgfigshare.comkuleuven.be |
| Rare Earth Elements | Low pH (high HCl) | - | Not Extracted | acs.orgfigshare.comkuleuven.be |
The nature of the anion in a phosphonium salt-based extraction system plays a crucial role in determining its efficiency and selectivity. The anion can influence the physical properties of the ionic liquid, such as its viscosity, and can also directly participate in the extraction mechanism. mdpi.com
Research has shown that for the extraction of zinc(II) and iron(III) from hydrochloric acid solutions using various Cyphos® IL products, the hydrophobicity of the anion in the phosphonium salt affects the extraction efficiency. researchgate.net Generally, a more hydrophobic anion leads to lower extraction efficiency. researchgate.net This suggests that the anion's interaction with the aqueous phase is a significant factor.
Investigation of Extraction Efficiency and Selectivity for Diverse Metal Species
Recovery and Separation of Other Inorganic Species
Beyond metal ions, tetraoctylphosphonium chloride and related compounds are effective in the extraction and separation of other inorganic species, particularly acidic components from industrial solutions.
There is a growing emphasis on developing "green" extraction processes that are more environmentally friendly, reducing the use of hazardous solvents and minimizing energy consumption. jprdi.vn Ionic liquids like tetraoctylphosphonium chloride are often considered "green solvents" due to their low volatility, non-flammability, and potential for recyclability. nih.gov
The development of novel formulations based on these principles is an active area of research. This includes the use of natural deep eutectic solvents (NADES) in combination with phosphonium salts. frontiersin.org NADES are mixtures of natural compounds that form a eutectic, offering a biodegradable and low-cost alternative to traditional organic solvents. frontiersin.org For example, a process has been developed for the recovery of platinum group metals using a deep eutectic solvent as the leaching agent and trihexyl(tetradecyl)phosphonium chloride as the extractant. nih.gov These innovative approaches aim to create more sustainable and efficient extraction and separation technologies. nih.govmdpi.com
Extraction of Acidic Components from Leach Solutions (e.g., HCl)
Fundamental Studies on Extraction Mechanisms
Understanding the fundamental mechanisms of extraction is crucial for optimizing separation processes. For tetraoctylphosphonium chloride, this involves elucidating the stoichiometry of the extraction reaction and quantifying the partitioning of species between the aqueous and organic phases.
The extraction of metal ions using tetraoctylphosphonium chloride primarily occurs through an anion exchange mechanism. acs.orgresearchgate.net In this process, the metal ion in the aqueous phase forms an anionic complex, which is then extracted into the organic phase by exchanging with the chloride anion of the phosphonium salt.
A key example is the extraction of Cobalt(II) from acidic chloride solutions. In the aqueous phase, Co(II) forms anionic chloro-complexes, such as [CoCl₄]²⁻. The extraction reaction can be represented by the following equilibrium:
2[P₈₈₈₈]⁺[Cl]⁻(org) + [CoCl₄]²⁻(aq) ⇌ ([P₈₈₈₈]⁺)₂[CoCl₄]²⁻(org) + 2Cl⁻(aq)
Studies involving slope analysis, where the logarithm of the distribution ratio (log D) is plotted against the logarithm of the extractant concentration, have confirmed this stoichiometry. For the extraction of Co(II) with tetraoctylphosphonium chloride ([P₈₈₈₈][Cl]) from both 3 M and 4 M sodium chloride solutions, the analysis yielded slope values of 1.75 and 1.79, respectively. acs.org These values are approximately 2, confirming that two moles of the ionic liquid are associated with each mole of the extracted cobalt(II) ion. acs.org This anion exchange mechanism is highly selective for metals that form stable anionic complexes in chloride media, allowing for effective separation from metals like Nickel(II), which does not form such complexes under similar conditions and is therefore poorly extracted. acs.orgresearchgate.net
Equilibrium studies are essential for determining the efficiency and kinetics of an extraction process. The distribution coefficient (D) is a quantitative measure of a solute's distribution between two immiscible phases at equilibrium. mdpi.com It is defined as the ratio of the concentration of the metal ion in the organic (or IL) phase to its concentration in the aqueous phase. mdpi.com
For the extraction of Co(II) with trioctyl(alkyl)phosphonium chlorides, equilibrium is typically reached within 10 minutes of phase contact. acs.orgacs.org This is significantly faster than some conventional amine-based extractants. acs.org The distribution coefficient is strongly influenced by several factors, most notably the concentration of chloride ions in the aqueous phase. acs.orgresearchgate.net An increase in chloride concentration promotes the formation of extractable anionic metal complexes, thereby increasing the distribution coefficient and extraction efficiency. mdpi.comacs.org
Temperature also plays a role in the extraction process. Studies on Co(II) extraction with various trioctyl(alkyl)phosphonium chlorides, including [P₈₈₈₈][Cl], have shown that the process is endothermic, meaning that the extraction efficiency increases with temperature. acs.orgacs.org
| Contact Time (min) | Co(II) Extraction (%) with [P₈₈₈₁₄][Cl] |
|---|---|
| 1 | 50 |
| 2 | 70 |
| 10 | >95 (Equilibrium) |
| Ionic Liquid | log D at 298.15 K (25 °C) | log D at 318.15 K (45 °C) |
|---|---|---|
| [P₈₈₈₈][Cl] | 1.45 | 1.60 |
| [P₈₈₈₁₄][Cl] | 1.42 | 1.58 |
Stoichiometric Relationships in Extraction Reactions
Integration of Solvent Extraction with Other Separation Technologies
To enhance efficiency, reduce solvent inventory, and simplify processes, solvent extraction using tetraoctylphosphonium chloride and similar ILs is often integrated with other separation technologies, particularly membrane-based techniques. mdpi.com
Supported Liquid Membranes (SLMs): SLMs provide an alternative to conventional liquid-liquid extraction by immobilizing a small amount of the liquid extractant (carrier) within the pores of a microporous solid support. researchgate.netmdpi.com This configuration combines extraction and stripping into a single, continuous process, significantly reducing the required volume of the organic phase. mdpi.com Phosphonium ionic liquids, such as tri(hexyl)tetradecylphosphonium chloride, have been successfully employed as carriers in SLMs for the selective recovery of metals like gallium and cobalt. researchgate.netmdpi.com The high viscosity of these ILs helps prevent their leakage from the membrane pores, improving the long-term stability of the SLM. mdpi.com The transport mechanism across the SLM is governed by diffusion, driven by a concentration gradient between the feed and stripping solutions. mdpi.com
Electromembrane Extraction (EME): EME is a more recent development that utilizes an external electric field to drive the migration of charged analytes from a sample solution (donor), through a supported liquid membrane, and into an acceptor solution. researchgate.netuib.nonih.gov This technique offers high selectivity and enrichment factors with very low solvent consumption. uib.no Polymer inclusion membranes (PIMs), which are a type of SLM where the carrier is entrapped within a polymer matrix, are often used in EME. researchgate.net While direct studies on tetraoctylphosphonium chloride in EME are limited, related quaternary phosphonium and ammonium (B1175870) salts have been used as carriers. researchgate.net The applied voltage enhances the flux of ions across the membrane, potentially offering faster and more efficient separations compared to passive diffusion in standard SLMs. researchgate.net
Contribution to Ionic Liquid Research and Development
Tetraoctylphosphanium Chloride as a Precursor for Phosphonium-Based Ionic Liquids
This compound is a key starting material for synthesizing a wide array of phosphonium-based ionic liquids. The primary method for this transformation is anion metathesis (or anion exchange), a straightforward process where the chloride anion is replaced by another anion, thereby creating a new ionic liquid with distinct properties.
The synthesis process often begins with the Menshutkin quaternization reaction, where a phosphine (B1218219) is reacted with an alkyl halide to produce the phosphonium (B103445) halide salt. For instance, trioctylphosphine (B1581425) can be reacted with an octyl halide to form tetraoctylphosphanium halide. rsc.org Once the this compound precursor is obtained, it can be used to generate other ionic liquids. A common laboratory-scale synthesis involves dissolving the this compound in a suitable solvent, followed by the addition of a salt containing the desired new anion (e.g., a potassium or sodium salt). rsc.org This leads to a precipitation of the inorganic salt (e.g., potassium chloride), leaving the new phosphonium-based ionic liquid in solution. rsc.org
For example, tetraoctylphosphanium acetate (B1210297) ([P₈₈₈₈][OAc]) has been synthesized by reacting tetraoctylphosphonium chloride with potassium acetate. rsc.org Similarly, other ionic liquids with anions such as oleate (B1233923) ([P₈₈₈₈][Oleate]) can be prepared from the corresponding bromide or chloride salt. researchgate.netresearchgate.net This versatility makes this compound a valuable and fundamental building block in the design and synthesis of functional phosphonium ionic liquids. smolecule.com
Design Principles for Tailoring Ionic Liquid Properties through Cation and Anion Pairing
The defining characteristic of ionic liquids is their tunability; their physicochemical properties can be precisely adjusted by modifying the structure of the cation and anion. flogen.orgcicenergigune.comresearchgate.net The tetraoctylphosphanium cation ([P₈₈₈₈]⁺) itself imparts specific characteristics to the resulting ILs, while the choice of the paired anion offers a powerful tool for fine-tuning these properties.
Influence of the Tetraoctylphosphanium Cation: The [P₈₈₈₈]⁺ cation is composed of a central phosphorus atom bonded to four octyl chains. This structure contributes to several key properties:
Thermal Stability: Phosphonium-based ILs generally exhibit higher thermal stability compared to their nitrogen-based ammonium (B1175870) or imidazolium (B1220033) analogues. alfa-chemistry.comrsc.org
Hydrophobicity: The long alkyl chains make the cation, and consequently many of its derivative ILs, hydrophobic or water-immiscible. rsc.org This is a crucial property for applications involving aqueous solutions, such as metal extraction or creating biphasic systems.
Low Density: Alkylphosphine salts are often less dense than water, which can simplify separation processes in aqueous systems. alfa-chemistry.com
Electrochemical Stability: The phosphonium core provides a wide electrochemical window, making these ILs suitable for electrochemical applications. nih.gov
Influence of the Anion: The anion paired with the [P₈₈₈₈]⁺ cation has a profound impact on the final properties of the ionic liquid. mdpi.commdpi.com The size, shape, and charge distribution of the anion influence intermolecular forces, which in turn dictate the macroscopic properties. rsc.org
| Property | Anion Influence | Research Findings |
| Viscosity | Strongly dependent on the anion. mdpi.com Larger, more complex anions can increase viscosity. | An ionic liquid with a phosphinate anion ([P₆,₆,₆,₁₄][phosphinate]) had a kinematic viscosity 1.89 times higher than one with a dicyanamide (B8802431) anion ([P₆,₆,₆,₁₄][DCN]) at 30 °C. mdpi.com |
| Density | Influenced by the anion's mass and how it packs with the cation. | Phosphonium-based fluorinated ionic liquids (FILs) generally have lower densities than conventional ILs. mdpi.com |
| Thermal Stability | The decomposition temperature is often dictated by the stability of the anion. | FILs with carboxylate anions show lower decomposition temperatures compared to those with sulfonate anions. mdpi.com |
| Ionicity & Conductivity | The nature of the anion affects the degree of ion dissociation and mobility. | FILs based on the sulfonate anion exhibit higher ionicity than those based on the carboxylate anion. mdpi.com The conductivity of tetraoctylphosphonium tetrakis(pentafluorophenyl)borate (B1229283) was measured at 180 μS·cm⁻¹ at 60 °C. nih.gov |
| Solubility & Miscibility | The anion's ability to form hydrogen bonds or interact via other forces determines its solvent capabilities. | Anions like acetate ([OAc]⁻) are effective at breaking the hydrogen-bond networks in biopolymers like cellulose (B213188). rsc.org |
By strategically selecting the anion to pair with the tetraoctylphosphanium cation, researchers can design ionic liquids with a specific set of properties tailored for a particular task, whether it be as a low-viscosity solvent, a high-conductivity electrolyte, or a selective extraction agent. flogen.orgnih.gov
Investigations into the Application of Derived Ionic Liquids as Recyclable Solvents
A significant area of research focuses on using ionic liquids derived from this compound as green, recyclable solvents. Their low volatility, high thermal stability, and tunable solvent properties make them attractive alternatives to conventional volatile organic compounds. at.ua
One notable application is in the processing of biomass, particularly the dissolution of cellulose. A mixture of tetraoctylphosphonium acetate ([P₈₈₈₈][OAc]) and dimethylsulfoxide (DMSO) has been shown to dissolve up to 8 wt% cellulose. rsc.orgresearchgate.net A key advantage in this process is the ease of recycling the ionic liquid. Since the [P₈₈₈₈][OAc]/DMSO solvent system is hydrophobic, adding water (an anti-solvent for cellulose) causes the cellulose to precipitate out and the system to form two liquid phases. The upper phase is rich in the ionic liquid, which can be separated and reused, while the DMSO partitions to the lower aqueous phase. rsc.org The potential for recycling is a critical factor for the economic and environmental viability of such processes. chalmers.se
Another major application is in hydrometallurgy for metal extraction and separation. The ionic liquid tetraoctylphosphonium oleate ([P₈₈₈₈][oleate]), synthesized from a tetraoctylphosphonium halide precursor, has been successfully used to selectively recover valuable metals like cobalt, nickel, and manganese from synthetic leachates of spent lithium-ion batteries. researchgate.netresearchgate.net The extraction process is pH-dependent; at high pH, metals are extracted via the oleate anion, while at low pH, certain metals form anionic chloro complexes that are extracted by the [P₈₈₈₈]⁺ cation. kuleuven.be This dual functionality allows for the selective separation of different groups of metals. kuleuven.be The ionic liquid can then be regenerated and recycled for further extraction cycles.
Exploration of Phosphonium Ionic Liquids in Advanced Electrochemical Systems
Phosphonium-based ionic liquids, including those derived from tetraoctylphosphanium precursors, are highly promising for use in advanced electrochemical systems like batteries and supercapacitors. alfa-chemistry.com Their inherent properties of high thermal stability, non-flammability, and wide electrochemical potential windows address key safety and performance limitations of traditional organic solvent-based electrolytes. encyclopedia.pubsigmaaldrich.com
Key Advantages in Electrochemical Applications:
Wide Electrochemical Window: Phosphonium ILs typically have a larger electrochemical stability window compared to imidazolium-based ILs, which is crucial for high-voltage battery applications. encyclopedia.pub For example, tetraoctylphosphonium tetrakis(pentafluorophenyl)borate exhibits a wide potential window of approximately 3.5 V. nih.gov
High Thermal Stability: The robustness of phosphonium ILs allows devices to operate under more extreme temperature conditions without electrolyte degradation. nih.govmdpi.com
Enhanced Safety: Their negligible vapor pressure and non-flammability significantly reduce the risks of fire and explosion associated with conventional electrolytes in lithium-ion batteries. sigmaaldrich.com
Good Ionic Conductivity: While their viscosity can be high, chemical tuning (e.g., anion selection) can produce phosphonium ILs with good ionic conductivity, essential for efficient charge transport. alfa-chemistry.commdpi.com
Research Findings:
Lithium-Ion Batteries: Gelled electrolytes containing the trihexyl(tetradecyl)phosphonium cation (structurally similar to tetraoctylphosphonium) have been developed for lithium-ion batteries. These gelled electrolytes demonstrated excellent thermal stability (above 300 °C) and an electrochemical stability window of 3.95 V, enabling stable cycling in a Li|LiFePO₄ cell. mdpi.com
Supercapacitors: The high electrochemical stability of phosphonium ILs makes them potential candidates for supercapacitor electrolytes, which store energy via ion adsorption at an electrode-electrolyte interface. nih.govfrontiersin.org Their performance is closely linked to matching the ion size with the pore size of the electrode material. frontiersin.org
Metal Recovery: Beyond energy storage, phosphonium ILs are used in the electrochemical aspects of metal recycling. The ionic liquid [P₈₈₈₈][oleate] is used to extract cobalt from spent battery leachate, a process critical for the circular economy of battery materials. researchgate.net
The continued exploration of tetraoctylphosphonium-based and other phosphonium ionic liquids is a key research direction for developing safer, higher-performance next-generation energy storage devices. nih.govrsc.org
Advanced Characterization Methodologies for Tetraoctylphosphanium Chloride and Derivatives
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is a cornerstone in the analysis of tetraoctylphosphanium chloride, providing detailed insights into its structural and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of this compound in solution. libretexts.org Particularly, ³¹P NMR is highly effective for studying phosphorus-containing compounds due to the high natural abundance and wide chemical shift range of the ³¹P nucleus. mdpi.com
In the solution-state ³¹P NMR spectrum of this compound, a single resonance is typically observed, which is a concentration-weighted average signal of the phosphonium (B103445) species. mdpi.com The chemical shift of the phosphorus atom is influenced by its electronic environment. researchgate.net For this compound, the long alkyl chains attached to the phosphorus atom create a specific electronic environment that determines its characteristic chemical shift.
The technique of proton-decoupling, denoted as {¹H}, is often employed in ³¹P NMR to simplify the spectrum. This method removes the spin-spin coupling between the phosphorus nucleus and the protons on the octyl chains, resulting in a single, sharp peak for the phosphorus atom. This simplification aids in the clear identification and quantification of the phosphonium cation. youtube.com The absence of multiple signals in the ³¹P{¹H} NMR spectrum is a strong indicator of the presence of a single phosphorus species.
Key Research Findings from NMR Analysis:
| Technique | Observation | Interpretation |
| ³¹P{¹H} NMR | A single, sharp resonance. | Confirms the presence of a single tetraoctylphosphanium cation species in solution. |
| ¹H NMR | Complex multiplets in the aliphatic region. | Corresponds to the numerous protons on the four octyl chains. |
| ¹³C NMR | A set of signals in the aliphatic region. | Represents the different carbon environments within the octyl chains. |
This data is a representation of typical results and may vary based on experimental conditions.
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in this compound and studying intermolecular interactions. gelest.com The IR spectrum reveals the vibrations of atoms within the molecule, with specific functional groups exhibiting characteristic absorption bands. gelest.commvpsvktcollege.ac.in
For this compound, the IR spectrum is dominated by absorptions corresponding to the C-H bonds of the octyl chains. libretexts.orglibretexts.org These typically appear as strong bands in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations. libretexts.org Other characteristic vibrations include C-H bending (scissoring) and rocking modes at lower wavenumbers. libretexts.orglibretexts.org The presence of these bands confirms the hydrocarbon nature of the alkyl chains. While the P-C bond vibration is also present, it can be more challenging to identify due to its position in the complex fingerprint region of the spectrum. mvpsvktcollege.ac.in The absence of bands associated with common impurities, such as O-H stretches (around 3200-3500 cm⁻¹) from water or P=O stretches (around 1150-1300 cm⁻¹) from phosphine (B1218219) oxide, is a key indicator of sample purity.
Typical IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2850-3000 | C-H stretch | Alkanes (octyl chains) |
| 1450-1470 | C-H bend (scissoring) | Alkanes (octyl chains) |
| 1350-1370 | C-H rock | Alkanes (octyl chains) |
| 720-725 | C-H rock (long chain) | Alkanes (octyl chains) |
This data is a representation of typical results and may vary based on the physical state of the sample (liquid vs. solid). gelest.com
X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in the solid state, providing crucial information about the crystal structure of this compound. drawellanalytical.comebsco.com By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, a detailed model of the unit cell, including bond lengths, bond angles, and packing arrangement, can be constructed. drawellanalytical.comlibretexts.org
The crystal structure of this compound reveals how the bulky tetraoctylphosphanium cations and the chloride anions pack together. This information is vital for understanding its physical properties, such as melting point and solubility. For complex organic molecules where single crystals are difficult to obtain, powder XRD, often complemented by solid-state NMR and computational methods, can be employed to determine the crystal structure. rsc.org
Hyperspectral imaging (HSI) is an advanced technique that combines spectroscopy and imaging to provide both spatial and spectral information about a sample. plos.orgpolimi.it While direct applications to this compound are not widely documented, HSI is a powerful tool in related fields for the non-destructive analysis of chemical composition and distribution. spectroscopyonline.com
In the context of phosphonium salt research, HSI could potentially be used to:
Monitor reaction homogeneity: Spatially resolve the distribution of reactants, products, and intermediates in a reaction mixture.
Analyze composite materials: Characterize the dispersion of phosphonium salt-based additives within a polymer matrix.
Study biological interactions: Investigate the uptake and distribution of phosphonium salts in biological systems, as the technique is suitable for analyzing biological assays. plos.org
HSI systems typically operate in the visible and near-infrared (VNIR) or near-infrared (NIR) ranges, allowing for the identification of materials based on their molecular structure and color. specim.com
X-ray Diffraction (XRD) for Solid-State Crystal Structures
Chromatographic and Elemental Analysis for Purity and Composition Assessment
To ensure the quality and reliability of this compound for any application, its purity and elemental composition must be rigorously assessed.
Ion chromatography is a key technique for verifying the purity of this compound, often used to confirm purities greater than 95%. smolecule.com This method separates ions based on their affinity for an ion-exchange resin, allowing for the quantification of the chloride anion and the detection of other anionic impurities.
Elemental analysis provides a fundamental assessment of a compound's composition by determining the weight percentage of its constituent elements. fda.gov For this compound (C₃₂H₆₈PCl), the theoretical elemental composition serves as a benchmark for purity.
Expected Elemental Analysis Data for this compound:
| Element | Symbol | Theoretical Percentage |
| Carbon | C | 68.2% |
| Hydrogen | H | 12.1% |
| Phosphorus | P | 5.6% |
| Chlorine | Cl | 6.3% |
These values are calculated based on the molecular formula and atomic weights of the elements. smolecule.com
Any significant deviation from these expected percentages can indicate the presence of impurities or residual solvents.
Advanced Analytical Techniques for Investigating Reaction Intermediates
Understanding the mechanism of reactions involving this compound often requires the detection and characterization of transient reaction intermediates. Advanced analytical techniques are essential for this purpose.
Electrospray ionization mass spectrometry (ESI-MS) is a particularly valuable tool for monitoring reactions in solution and identifying charged intermediates. nih.gov Since reactions involving phosphonium salts often proceed through charged species, ESI-MS can directly detect these intermediates from the reaction mixture. nih.gov By coupling ESI-MS with tandem mass spectrometry (MS/MS), further structural information about the detected intermediates can be obtained through collision-induced dissociation. nih.gov
In-situ spectroscopic methods, such as IR and NMR spectroscopy, can also provide insights into reaction mechanisms by monitoring the transformation of reactants into products over time. nih.gov These techniques can help to identify the build-up and decay of intermediate species, providing crucial kinetic and structural data for a comprehensive understanding of the reaction pathway.
Computational and Theoretical Investigations of Tetraoctylphosphanium Chloride Systems
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are a cornerstone for studying the structure and dynamics of ionic liquids. cardiff.ac.uk These simulations model the movement of atoms and molecules over time, providing a detailed picture of their behavior under various conditions. For phosphonium-based ionic liquids, MD simulations help in understanding fundamental properties like density and diffusion, often achieving results within a 2% error margin compared to experimental values. cardiff.ac.uk
The physical and chemical properties of tetraoctylphosphanium chloride are largely governed by the interactions between the tetraoctylphosphanium cation ([P(Oct)₄]⁺) and the chloride anion (Cl⁻). MD simulations are crucial for modeling these interactions. The primary tool for analyzing these interactions is the radial distribution function (RDF), which describes the probability of finding one ion at a certain distance from another.
Studies on similar phosphonium (B103445) ionic liquids show strong cation-anion interactions, which are significantly more potent than interactions between ions of the same charge. cardiff.ac.uk For instance, the peak in the cation-anion RDF is typically at least four times greater than for like-charge ion interactions. cardiff.ac.uk In systems involving chloride anions, a prominent peak in the cation-anion RDF is observed at approximately 4 Å. cardiff.ac.uk The dynamic coupling between cations and anions, which can be vibrational or rotational, is also a key factor in ion diffusion mechanisms. rsc.org These interactions lead to the formation of transient supramolecular structures and segregated polar and non-polar domains, a phenomenon known as microheterogeneity. semanticscholar.org The long alkyl chains of the tetraoctylphosphanium cation contribute to forming non-polar domains, while the charged phosphonium center and the chloride anion form the polar network.
Table 1: Key Interionic Interactions in Phosphonium Chloride Systems Modeled by MD Simulations
| Interaction Type | Typical Distance (Å) | Description | Significance |
|---|---|---|---|
| P⁺–Cl⁻ (Cation-Anion) | ~4.0 | Strong electrostatic attraction between the positively charged phosphorus center and the chloride anion. cardiff.ac.uk | Primary interaction defining the local structure and properties of the ionic liquid. cardiff.ac.uk |
| Cl⁻–Cl⁻ (Anion-Anion) | ~7.5 | Repulsive electrostatic interaction, leading to a well-defined separation distance. cardiff.ac.uk | Contributes to the overall ordering and liquid structure. cardiff.ac.uk |
| P⁺–P⁺ (Cation-Cation) | > 8.0 | Repulsive interaction between bulky cations, often shielded by long alkyl chains. | Influences the formation of non-polar domains and affects viscosity and density. |
| Cation–π | Variable | Interaction between the cation and aromatic systems, if present. Although not intrinsic to pure this compound, it is critical in mixtures or as a solvent. nih.gov | Plays a key role in solvation and reaction mechanisms involving aromatic species. nih.gov |
MD simulations are extensively used to investigate the behavior of ionic liquids at interfaces, such as liquid-gas or liquid-liquid boundaries. mdpi.comgfz-potsdam.de These studies are vital for applications where surface properties are important. Simulations can model the formation of interfacial layers and determine properties like interfacial tension. mdpi.comgfz-potsdam.de
For systems containing this compound, simulations would reveal how the bulky, non-polar octyl chains and the polar phosphonium-chloride head groups orient themselves at an interface. For example, at a water-air interface, the charged components would likely be solvated in the aqueous phase, while the alkyl chains might extend towards the air. nih.gov Molecular dynamics can track the density profiles of different components across the interface to characterize its thickness and structure. mdpi.com The study of interfacial dynamics also includes the movement and exchange of ions between the bulk liquid and the interfacial region, which is critical for understanding mass transfer and reactivity in multiphase catalytic systems. rsc.org
Table 2: Parameters Investigated in MD Simulations of Interfacial Systems
| Parameter | Simulation Method/Analysis | Insights Gained |
|---|---|---|
| Interfacial Tension | Calculation from the pressure tensor components of the simulation box. gfz-potsdam.de | Quantifies the energy of the interface, crucial for understanding emulsification and phase stability. |
| Density Profile | Plotting the density of each component (cation, anion, solvent) as a function of position perpendicular to the interface. mdpi.com | Reveals the structure and thickness of the interfacial layer and the orientation of ions. mdpi.com |
| Molecular Orientation | Analysis of the angles of molecular vectors relative to the interface normal. | Shows how surfactant-like cations (e.g., tetraoctylphosphanium) align at the boundary. |
| Interfacial Binding Energy | Calculated to determine the strength of interaction between different phases or between a surface and the ionic liquid. sioc-journal.cn | Indicates the compatibility and stability of the multiphase system. sioc-journal.cn |
Modeling Cation-Anion Interactions and Supramolecular Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules. github.io These calculations solve approximations of the Schrödinger equation to provide information about electron distribution and energy levels. github.io For this compound, DFT can be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and molecular orbital shapes. nih.gov
These electronic properties are direct indicators of the compound's potential reactivity. nih.gov For instance, the HOMO-LUMO gap can suggest the chemical stability of the ion pair, while the distribution of partial charges on the atoms can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov Such calculations are fundamental for predicting how this compound will interact with other reagents in a chemical reaction. nih.gov The accuracy of these predictions depends heavily on the chosen level of theory and basis set. rsc.orgmdpi.com
Table 3: Electronic Properties from Quantum Chemical Calculations and Their Significance
| Calculated Property | Typical Computational Method | Significance for Reactivity |
|---|---|---|
| HOMO/LUMO Energies | DFT (e.g., B3LYP), Hartree-Fock (HF) github.io | Indicates electron-donating (HOMO) and electron-accepting (LUMO) ability; the energy gap relates to chemical stability and electronic transitions. nih.gov |
| Partial Atomic Charges | Mulliken, RESP, Natural Bond Orbital (NBO) analysis nih.gov | Identifies electrophilic and nucleophilic centers within the ions, predicting sites of interaction. nih.gov |
| Molecular Electrostatic Potential (MEP) | Calculated from the electron density via DFT. | Maps regions of positive and negative potential, visually indicating sites for electrostatic interactions. |
| Vibrational Frequencies | DFT, MP2 nih.gov | Predicts infrared (IR) and Raman spectra for compound identification and characterization of stationary points on the potential energy surface. jstar-research.com |
Theoretical Elucidation of Catalytic Mechanisms and Transition States
A significant application of computational chemistry is in elucidating the mechanisms of chemical reactions. rsc.org When this compound is used as a phase-transfer catalyst or as a catalytic solvent, quantum chemical calculations can map out the entire reaction pathway. nih.gov This involves identifying all reactants, intermediates, transition states, and products.
By calculating the energies of these species, a complete potential energy surface for the reaction can be constructed. The highest point on the lowest energy path between reactants and products corresponds to the transition state, and its energy determines the activation energy and, consequently, the reaction rate. nih.gov This theoretical approach allows researchers to understand how the phosphonium salt facilitates the reaction, whether by stabilizing a key intermediate, lowering a transition state energy, or activating a reactant. These insights are invaluable for optimizing reaction conditions and for designing more efficient catalysts. nih.govcecam.org
Table 4: Steps in Theoretical Elucidation of a Catalytic Cycle
| Step | Computational Task | Objective |
|---|---|---|
| 1. Geometry Optimization | Optimize the 3D structures of all reactants, intermediates, products, and transition states. nih.gov | Find the lowest energy conformation for each species on the potential energy surface. |
| 2. Transition State Search | Employ algorithms (e.g., Berny optimization, QST2/3) to locate the saddle point between reactant and product. | Identify the structure of the highest energy barrier in the reaction step. |
| 3. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. nih.gov | Confirm that reactants/products have all positive frequencies and transition states have exactly one imaginary frequency. |
| 4. Energy Calculation | Perform high-level single-point energy calculations on the optimized geometries. | Determine the relative energies of all species to map the reaction energy profile and calculate the activation energy. |
| 5. Reaction Pathway Following | Use Intrinsic Reaction Coordinate (IRC) calculations. | Verify that the identified transition state correctly connects the intended reactants and products. |
Application of Computational Chemistry in Predictive Design of Phosphonium Systems
Beyond explaining existing phenomena, computational chemistry is a powerful predictive tool for designing new materials. jstar-research.com By leveraging the understanding gained from simulations and quantum chemical calculations, it is possible to design novel phosphonium-based ionic liquids with specific, desirable properties before they are ever synthesized in a lab. mdpi.com
For example, if a lower viscosity is desired, computational models can predict how modifying the alkyl chain length on the phosphonium cation will affect intermolecular forces and, in turn, viscosity. If the goal is to design a catalyst for a specific reaction, quantum chemistry can be used to screen a library of potential phosphonium salt structures to identify which one is most likely to lower the reaction's activation energy. mdpi.com This predictive, in silico approach accelerates the discovery and development of new functional materials by focusing experimental efforts on the most promising candidates, saving significant time and resources. nih.govmit.edu The integration of machine learning with these computational methods is further enhancing the speed and accuracy of these predictions. mit.edu
Table 5: Predictive Design of Phosphonium Systems Using Computational Chemistry
| Desired Property | Computational Prediction | Design Strategy |
|---|---|---|
| Enhanced Thermal Stability | Bond dissociation energies, decomposition pathways. | Modify cation/anion structure to increase the energy required for decomposition. |
| Tailored Viscosity/Density | Intermolecular interaction energies, diffusion coefficients from MD simulations. cardiff.ac.uk | Alter alkyl chain length or symmetry of the cation to disrupt packing and reduce van der Waals forces. |
| Improved Catalytic Activity | Reaction activation energies, transition state stabilization energies. nih.gov | Screen different functional groups on the cation or different anions to find optimal electronic and steric properties for catalysis. |
| Specific Gas Solubility (e.g., for CO₂) | Binding energies between the ionic liquid and gas molecules. | Incorporate functional groups (e.g., amines, ethers) known to interact favorably with the target gas. |
Future Research Directions and Emerging Applications
Development of Next-Generation Catalytic Systems Utilizing Tetraoctylphosphanium Chloride
This compound is a well-established phase-transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, such as an organic and an aqueous layer. smolecule.comwikipedia.org Its long alkyl chains enhance its solubility in organic solvents, making it highly effective in biphasic systems. smolecule.com Future research is focused on leveraging this fundamental property to create more sophisticated and efficient catalytic systems.
One promising area is the development of metallic nanoparticle catalysts stabilized within tetraalkylphosphonium-based ionic liquids. Research has shown that nickel nanoparticles formed in situ in ionic liquids like tetra(octyl)phosphonium bromide can effectively catalyze coupling reactions. core.ac.uk Similarly, palladium nanoparticles have been used for Suzuki cross-coupling reactions. core.ac.ukresearchgate.net These systems combine the high activity of nanoparticle catalysts with the stabilizing and recyclable nature of the ionic liquid medium. Future work aims to expand the range of nanoparticle-ionic liquid combinations to catalyze a broader array of organic transformations, including hydrogenations and oxidations. core.ac.uk
Another innovative approach involves the creation of Supported Ionic Liquid Phase (SILP) materials. mdpi.com In this concept, a thin layer of an ionic liquid containing a dissolved catalyst is immobilized on a solid support. This creates a heterogeneous catalyst that is easily separable from the reaction mixture, combining the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of recovery and recycling). mdpi.com Research into SILP systems using phosphonium (B103445) chlorides for reactions like hydrosilylation has demonstrated high efficiency and reusability, paving the way for their application in continuous industrial processes. mdpi.com
| Catalytic System | Description | Potential Future Application |
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible phases by transferring reactants across the phase boundary. smolecule.comwikipedia.org | Optimization for complex, multi-step organic syntheses. |
| Nanoparticle Catalysis | Uses the ionic liquid as a medium to synthesize and stabilize metallic nanoparticles (e.g., Pd, Ni). core.ac.ukresearchgate.net | Development of highly selective catalysts for C-C coupling, hydrogenation, and oxidation reactions. core.ac.uk |
| Supported Ionic Liquid Phase (SILP) | A homogeneous catalyst dissolved in an ionic liquid is immobilized on a solid support, creating a recyclable heterogeneous system. mdpi.com | Design of robust catalysts for continuous flow reactors in industrial chemical production. mdpi.com |
Innovations in Sustainable Separation Processes and Resource Recovery
The unique properties of tetraoctylphosphanium salts make them ideal candidates for advanced separation processes, particularly in hydrometallurgy and resource recovery. Research has demonstrated the remarkable potential of related tetraoctylphosphonium-based ionic liquids for the selective extraction of metal ions. acs.orgacs.orgkuleuven.be
A significant body of research focuses on using tetraoctylphosphonium oleate (B1233923), a derivative, for the selective separation of transition metals from rare-earth elements in chloride solutions. acs.orgacs.orgfigshare.com This bifunctional ionic liquid can extract transition metals like iron, cobalt, copper, and zinc at low pH, while leaving rare-earth elements in the aqueous phase. acs.orgkuleuven.be This selectivity is crucial for recycling valuable materials from electronic waste and permanent magnets. psu.edu For instance, undiluted phosphonium ionic liquids have achieved separation factors higher than 50,000 for cobalt/nickel separation, a critical step in battery recycling. rsc.org
Future innovations will likely focus on optimizing these extraction processes for industrial scale-up. This includes designing continuous-flow systems for treating wastewater with low concentrations of metal ions and developing methods for stripping the extracted metals and regenerating the ionic liquid for reuse. rsc.orgmdpi.com The ability to reuse the phosphonium salt extractant is a key factor in the economic viability and environmental sustainability of these processes. rsc.orggoogle.com
Table: Selective Metal Extraction Using Tetraoctylphosphonium-Based Systems
| Metal Ion | Extraction Condition | Result | Reference |
| Cobalt(II) | From 8 M HCl solution using undiluted tri(hexyl)tetradecylphosphonium chloride | Separation factor from Nickel > 50,000 | rsc.org |
| Iron(III) | From high HCl concentration using tetraoctylphosphonium oleate | Extracted as anionic chloro complex | acs.orgkuleuven.be |
| Zinc(II) | From high HCl concentration using tetraoctylphosphonium oleate | Extracted as anionic chloro complex | acs.orgkuleuven.be |
| Neodymium(III) | Low pH (high HCl concentration) using tetraoctylphosphonium oleate | Not extracted, enabling separation from transition metals | acs.orgkuleuven.be |
| Samarium(III) | Tested with trihexyl(tetradecyl)phosphonium chloride | Remained in aqueous phase, enabling separation from Cobalt | psu.edu |
Exploration of this compound in Advanced Materials Science
Beyond catalysis and separations, this compound and its derivatives are being explored as building blocks for advanced materials. Due to their ionic nature and the long alkyl chains, they are valuable precursors for synthesizing ionic liquids with specific, tunable properties. smolecule.com These "designer solvents" are investigated for a wide range of applications. at.ua
In polymer science, phosphonium-based ionic liquids are used to create novel materials such as ion-conductive polymers and plasticizers. smolecule.comgoogle.com Their thermal stability and low volatility make them suitable for use as high-temperature lubricants and thermal transfer fluids. google.com Patents also indicate the use of this compound in developing polymerizable compositions for optical materials, suggesting a role in creating advanced lenses and coatings. google.com
Future research will likely delve deeper into the structure-property relationships of materials incorporating the tetraoctylphosphanium cation. This includes synthesizing and characterizing new polymers with embedded phosphonium salts to enhance properties like conductivity, flame retardancy, or mechanical strength. Furthermore, their application as liquid-membrane materials for gas separation or other specialized filtration technologies remains a promising avenue of exploration. google.com
Synergistic Approaches Combining Computational and Experimental Research
The development of new applications for this compound is increasingly driven by a synergy between computational modeling and experimental validation. The sheer number of possible cation-anion combinations for ionic liquids makes a purely experimental approach time-consuming and expensive. at.ua Computational chemistry provides powerful tools to predict the properties and behavior of these compounds before they are synthesized in the lab.
Quantitative Structure-Property Relationship (QSPR) models are being used to correlate the molecular structure of alkyltrioctylphosphonium chlorides with their physical properties, such as melting point, density, and viscosity. researchgate.net These models allow researchers to interpret experimental data and predict the characteristics of new, unsynthesized compounds. researchgate.net This predictive capability is crucial for designing ionic liquids tailored for specific tasks, whether as a solvent for a particular reaction or as an extractant for a specific metal.
This integrated approach accelerates the discovery and optimization process. For example, computational screening can identify the most promising phosphonium salt candidates for separating specific gases or for use as deep eutectic solvents. sigmaaldrich.com These top candidates are then synthesized and tested experimentally, confirming the computational predictions and providing data to further refine the models. This iterative cycle of prediction, synthesis, and testing is essential for the efficient development of next-generation materials and processes based on this compound.
Integration of this compound in Green Chemistry Initiatives
The use of this compound aligns strongly with the principles of green chemistry, a philosophy that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
A primary advantage is its role in replacing volatile organic compounds (VOCs). rsc.org When used as an ionic liquid for solvent extraction or as a reaction medium, its negligible vapor pressure significantly reduces air pollution and hazards associated with flammable and toxic organic solvents. rsc.orgat.ua This is particularly relevant in large-scale industrial processes like hydrometallurgy. psu.edursc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
